![molecular formula C19H22F2N2O2 B5636362 (1S*,5R*)-3-(cyclobutylcarbonyl)-6-(3,4-difluorobenzoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5636362.png)
(1S*,5R*)-3-(cyclobutylcarbonyl)-6-(3,4-difluorobenzoyl)-3,6-diazabicyclo[3.2.2]nonane
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Overview
Description
Compounds with intricate bicyclic structures, such as "(1S*,5R*)-3-(cyclobutylcarbonyl)-6-(3,4-difluorobenzoyl)-3,6-diazabicyclo[3.2.2]nonane," are significant in medicinal chemistry and materials science due to their unique chemical and physical properties. Their synthesis often involves complex reactions, leveraging the reactivity of diazocarbonyl compounds and the strategic introduction of functional groups to achieve the desired molecular architecture.
Synthesis Analysis
The synthesis of complex bicyclic compounds often utilizes intramolecular reactions of diazocarbonyl compounds, enabling the construction of dense molecular frameworks. For example, the intramolecular reactions of α-diazocarbonyl compounds under thermal, catalytic, and photochemical conditions allow for the formation of cyclopropanes and other polycyclic systems from unsaturated diazoketones (Burke & Grieco, 1980). These methodologies can be adapted to synthesize compounds with specific stereochemistry and functional group placement, as seen in the target molecule.
Molecular Structure Analysis
The molecular structure of complex bicyclic compounds like the one can be elucidated using techniques such as NMR spectroscopy and X-ray crystallography. The presence of multiple stereocenters and functional groups, including cyclobutylcarbonyl and difluorobenzoyl, contributes to the compound's reactivity and potential biological activity. Studies on similar compounds highlight the importance of understanding stereochemical relationships and molecular conformations in designing synthesis routes and predicting reactivity patterns.
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the presence of diazabicyclo nonanes and fluorinated aromatic units. For instance, the reactivity of diazocarbonyl compounds in intramolecular cyclization reactions can be leveraged to introduce or modify functional groups within the bicyclic framework (Burke & Grieco, 1980). The fluorinated groups can affect the compound's electronic properties, potentially enhancing its activity or selectivity in biological systems or catalytic processes.
properties
IUPAC Name |
cyclobutyl-[(1S,5R)-6-(3,4-difluorobenzoyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N2O2/c20-16-7-5-14(8-17(16)21)19(25)23-10-12-4-6-15(23)11-22(9-12)18(24)13-2-1-3-13/h5,7-8,12-13,15H,1-4,6,9-11H2/t12-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMAKWWLTMCWIT-SWLSCSKDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CC3CCC(C2)N(C3)C(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)C(=O)N2C[C@@H]3CC[C@H](C2)N(C3)C(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-3-(cyclobutylcarbonyl)-6-(3,4-difluorobenzoyl)-3,6-diazabicyclo[3.2.2]nonane |
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